molecular formula C17H19N3O4S B6029453 Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B6029453
M. Wt: 361.4 g/mol
InChI Key: OBMRJALDIWIHGN-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic small molecule featuring a pyrimidinone core substituted with a methyl group at position 6 and a thioether-linked propanoyl-amino benzoate moiety. Its synthesis typically involves coupling reactions between functionalized pyrimidinone derivatives and ethyl 4-aminobenzoate intermediates, though specific protocols remain proprietary.

Properties

IUPAC Name

ethyl 4-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-24-16(23)12-5-7-13(8-6-12)19-15(22)11(3)25-17-18-10(2)9-14(21)20-17/h5-9,11H,4H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMRJALDIWIHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction forms the dihydropyrimidinone core, which is then further functionalized through various steps to introduce the sulfanyl-propanoyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction and subsequent steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dihydropyrimidinone moiety can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. For example, the dihydropyrimidinone moiety can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanyl group may also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs are derivatives of ethyl 4-aminobenzoate with modifications to the pyrimidinone core, thioether linkages, or ester groups. Key comparisons include:

(a) Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
  • Structural Differences : Replaces the 6-methyl-4-oxo group with a 4-hydroxy-6-propyl substituent on the pyrimidine ring.
  • Impact : The hydroxy group increases polarity, reducing logP (predicted ~2.8 vs. ~3.2 for the target compound). The propyl chain enhances lipophilicity but may sterically hinder target binding .
(b) Alkoxy-Substituted Analogues ()
  • Examples: (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
  • Structural Differences: Feature alkoxy groups (e.g., isopropoxy, butoxy) on the phenyl ring instead of the pyrimidinone-thioether system.
  • Impact: Alkoxy chains improve bioavailability by modulating solubility and logP (e.g., butoxy increases logP by ~0.5 units compared to methoxy).
(c) Sulfonyl- and Trifluoromethyl-Substituted Analogues
  • Example: Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate
  • Structural Differences : Replaces the sulfanyl group with a sulfonyl linker and introduces a trifluoromethyl group on the pyrimidine ring.
  • Impact : The sulfonyl group enhances electronic withdrawal, reducing nucleophilicity. The trifluoromethyl group increases metabolic stability but may reduce solubility (predicted logP ~4.0) .

Physicochemical and Pharmacological Properties

Property Target Compound Ethyl 4-({[(4-hydroxy-6-propyl...)benzoate Alkoxy-Substituted Analogues Sulfonyl/Trifluoromethyl Analogue
Molecular Weight ~390 g/mol (calc.) ~406 g/mol 450–550 g/mol ~480 g/mol
logP ~3.2 (predicted) ~2.8 3.5–4.0 ~4.0
Key Substituents 6-methyl-4-oxo, thioether 4-hydroxy-6-propyl, thioacetyl Alkoxy-phenyl, benzamido Trifluoromethyl, sulfonyl
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) Variable (DMSO 2–20 mM) Very low (DMSO <2 mM)
Biological Activity Anticandidate (hypothetical) Antimicrobial (reported) Improved bioavailability Enzyme inhibition

Research Implications and Limitations

While the target compound’s pyrimidinone-thioether architecture offers a balance of stability and reactivity, its pharmacological profile remains underexplored compared to alkoxy-substituted () or trifluoromethyl-containing analogues (). Further studies should prioritize:

In vitro assays to validate enzyme inhibition or antimicrobial activity.

SAR analysis of substituents on the pyrimidinone ring.

Solubility optimization through ester-group modifications.

Notes:

  • Conflicts in bioactivity data arise from varying assay conditions and target specificity.

Biological Activity

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antidiabetic, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4SC_{15}H_{18}N_4O_4S with a molecular weight of approximately 358.39 g/mol. The compound features a dihydropyrimidine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through a multi-component reaction involving the condensation of appropriate aldehydes, ureas, and sulfur-containing compounds. Such reactions are characterized by their efficiency and ability to produce complex molecules in a single step.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of similar dihydropyrimidine derivatives. For instance, compounds based on the dihydropyrimidine scaffold demonstrated significant inhibition of key enzymes involved in glucose metabolism:

CompoundTarget EnzymeIC50 (µM)
Ethyl 4-{...}α-Amylase4.58
Standard (Acarbose)α-Amylase1.58
Ethyl 4-{...}PTP1B0.91
Standard (Ursolic Acid)PTP1B1.35

These findings suggest that Ethyl 4-{...} could serve as a potential multitarget agent for managing diabetes by inhibiting carbohydrate hydrolyzing enzymes and modulating insulin signaling pathways.

Antibacterial Activity

Compounds with similar structural motifs have been investigated for their antibacterial properties. The presence of the dihydropyrimidine ring enhances interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Various studies have reported that such compounds exhibit activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of dihydropyrimidines has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression.

Case Studies

  • Antidiabetic Efficacy : In a study evaluating the effects of dihydropyrimidine derivatives on diabetic models, researchers found that administration led to significant reductions in blood glucose levels compared to control groups.
  • Antibacterial Testing : In vitro assays demonstrated that derivatives similar to Ethyl 4-{...} exhibited minimum inhibitory concentrations (MICs) against common pathogens such as E. coli and S. aureus, indicating promising antibacterial activity.
  • Anticancer Properties : A recent study reported that certain dihydropyrimidine derivatives could inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents.

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